![molecular formula C27H29N5O4 B1682772 TFC 007](/img/structure/B1682772.png)
TFC 007
Overview
Description
TFC 007 is a potent inhibitor of hematopoietic prostaglandin D synthase, an enzyme involved in the production of prostaglandin D2. This compound has shown significant potential in scientific research, particularly in the fields of immunology and inflammation .
Mechanism of Action
Target of Action
The primary target of TFC 007 is the Hematopoietic Prostaglandin D Synthase (H-PGDS) . H-PGDS is an enzyme that plays a crucial role in the production of prostaglandin D2 (PGD2), a prostanoid involved in inflammation and allergic responses .
Mode of Action
This compound acts as a potent inhibitor of H-PGDS . It shows high inhibitory activity against the H-PGDS enzyme, with an IC50 value of 83 nM . This means that this compound can effectively reduce the activity of H-PGDS, thereby decreasing the production of PGD2 .
Biochemical Pathways
By inhibiting H-PGDS, this compound affects the prostaglandin synthesis pathway . This pathway is responsible for the production of various prostanoids, including PGD2. As a result of H-PGDS inhibition, the production of PGD2 is reduced, which can influence various physiological processes, including inflammation and allergic responses .
Pharmacokinetics
The compound’s solubility in dmso (4876 mg/mL) suggests that it may have good bioavailability .
Result of Action
The inhibition of H-PGDS and subsequent reduction in PGD2 production by this compound can lead to a decrease in inflammation and allergic responses . For instance, this compound has been shown to inhibit PGD2 production and reduce late-phase nasal blockage in an animal model of allergic rhinitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFC 007 involves several steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-morpholinylcarbonyl-1-piperidinylphenyl with phenoxy-5-pyrimidinecarboxamide under specific conditions . The reaction typically requires the use of solvents like methanol and tetrahydrofuran, along with catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
TFC 007 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. Solvents like dimethyl sulfoxide and methanol are frequently used .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reduction reactions typically yield deoxygenated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Anti-Inflammatory Effects
TFC 007 has been studied for its potential in treating inflammatory conditions. In animal models of allergic rhinitis, it effectively inhibited the production of prostaglandin D2 (PGD2), a mediator involved in inflammation and allergic responses. Specifically, this compound reduced late-phase nasal blockage and PGD2 levels in nasal lavage fluid .
Cancer Research
Recent studies have explored the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading H-PGDS proteins. These PROTACs leverage this compound’s binding affinity to induce targeted protein degradation, which may provide a novel therapeutic approach for certain cancers .
Cardiovascular Applications
Research indicates that this compound may have cardioprotective effects by reducing PGD2 levels in cardiac tissues, which is associated with adverse cardiovascular outcomes. In a study involving heart tissue samples, treatment with this compound significantly decreased PGD2 content compared to controls, suggesting its potential role in cardiovascular therapy .
Case Study 1: Allergic Rhinitis Model
In a controlled study using guinea pigs, this compound was administered at a dosage of 30 mg/kg. The results showed a significant reduction in antigen-induced PGD2 production and nasal blockage compared to untreated controls . This highlights its potential as a therapeutic agent for allergic conditions.
Case Study 2: Development of PROTACs
A study focused on the design and synthesis of PROTACs using this compound demonstrated that these compounds effectively reduced H-PGDS levels through an ubiquitin-proteasome system-dependent mechanism. The combination of this compound with E3 ligase ligands showed enhanced degradation efficiency compared to traditional inhibitors .
Table 2: Comparative Potency of this compound
Compound | IC50 (nM) | Relative Potency Compared to HQL-79 |
---|---|---|
This compound | 83 | ~300 times more potent |
HQL-79 | Not specified | Baseline for comparison |
Comparison with Similar Compounds
Similar Compounds
F092: Contains a similar N-phenyl-5-pyrimidinecarboxamide moiety, but with distinct structural features.
Uniqueness of TFC 007
This compound is unique due to its high selectivity and potency as an inhibitor of hematopoietic prostaglandin D synthase. It exhibits negligible effects on other enzymes such as cyclooxygenase-1, cyclooxygenase-2, and lipoxygenase . This selectivity makes it a valuable tool in scientific research and potential therapeutic applications .
Biological Activity
TFC 007 is a potent inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which plays a significant role in the production of prostaglandin D2 (PGD2), a compound involved in various physiological processes, including inflammatory responses and allergic reactions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Profile
- Chemical Name : N-[4-[4-(4-Morpholinylcarbonyl)-1-piperidinyl]phenyl]-2-phenoxy-5-pyrimidinecarboxamide
- Molecular Weight : Not specified
- Purity : ≥98%
- IC50 : 83 nM for H-PGDS inhibition .
This compound selectively inhibits H-PGDS, leading to reduced levels of PGD2. This inhibition is crucial as PGD2 is implicated in allergic responses and inflammation. Notably, this compound exhibits negligible effects on other enzymes such as COX-1, COX-2, and 5-lipoxygenase, indicating a high selectivity for H-PGDS .
Efficacy in Preclinical Models
In preclinical studies, this compound has demonstrated significant efficacy in models of allergic rhinitis:
- Guinea Pig Model : Administration of this compound (30 mg/kg) resulted in a marked reduction in PGD2 levels in nasal lavage fluid and alleviated nasal blockage induced by allergens .
Table 1: Efficacy of this compound in Allergic Rhinitis Models
Study Type | Dose (mg/kg) | PGD2 Levels (Reduction) | Nasal Blockage (Improvement) |
---|---|---|---|
Guinea Pig Model | 30 | Significant | Significant |
Comparative Potency
Recent studies have employed parallel line analysis to compare the potency of this compound against other compounds. The results indicate that this compound has a relative potency approximately 300-fold higher than HQL-79, another H-PGDS inhibitor . This substantial difference underscores the potential of this compound as a more effective therapeutic agent.
Case Studies and Research Findings
Several studies have explored the implications of H-PGDS inhibition through this compound:
- Inflammatory Cytokine Reduction : In models involving mdx mice with cardiac hypertrophy, this compound was shown to inhibit inflammatory cytokines effectively. However, newer PROTAC-based compounds targeting H-PGDS demonstrated superior efficacy .
- Chronic Inflammation Models : In chronic inflammation scenarios, this compound's ability to inhibit PGD2 synthesis has been linked to decreased symptoms associated with allergic reactions and inflammation .
Properties
IUPAC Name |
N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]-2-phenoxypyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c33-25(21-18-28-27(29-19-21)36-24-4-2-1-3-5-24)30-22-6-8-23(9-7-22)31-12-10-20(11-13-31)26(34)32-14-16-35-17-15-32/h1-9,18-20H,10-17H2,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSSUSRERAMBTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=CC=C(C=C3)NC(=O)C4=CN=C(N=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.